tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound with the empirical formula and a molecular weight of approximately 473.3 g/mol. This compound features a tert-butyl group, a pyrrolidine moiety, and a pyridine ring that is substituted with an iodine atom, which contributes to its unique chemical properties and potential biological activities.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is available for purchase for research purposes. Its IUPAC name reflects its structural complexity, indicating the presence of multiple functional groups and substituents.
tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate can be classified as an organic heterocyclic compound due to the presence of nitrogen-containing rings (pyrrolidine and pyridine). It is also categorized under carboxylates due to the presence of the carboxylic acid derivative (tert-butyl ester) in its structure.
The synthesis of tert-butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate typically involves several steps:
The synthesis may require specific reaction conditions such as temperature control, solvent choice (e.g., dimethylformamide), and the use of catalysts to optimize yield and purity. Reaction monitoring can be performed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of tert-butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate features:
The InChI key for this compound is NUJZKSAADNTCNA-UHFFFAOYSA-N
, which provides a standardized way to represent its structure in chemical databases.
The compound's molecular formula is , indicating a significant number of hydrogen atoms relative to its carbon framework, suggesting potential for various interactions in biological systems.
tert-butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate can undergo several chemical reactions:
These reactions can be conducted under controlled laboratory conditions, often requiring specific temperatures and solvents to ensure optimal yields.
The mechanism by which tert-butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate exerts its effects involves:
The compound's physical properties include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and specific reactivity profiles would require experimental determination under controlled conditions.
tert-butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate has several scientific applications:
This compound represents an interesting subject for further research into its biological activities and potential therapeutic applications, particularly in pharmacology and medicinal chemistry.
The compound tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: 1228665-81-3) exemplifies advanced heterocyclic architecture. Its IUPAC name systematically describes three core components:
Its molecular formula (C19H28IN3O3) and weight (473.3 g/mol) reflect strategic functionalization [1] [2]. Key structural features include:
Structural features and implications:
Structural Feature | Chemical Implication | Role in Synthesis |
---|---|---|
3-Iodo-6-(pyrrolidin-1-yl)pyridine | Electron-rich system (pyrrolidine) + electrophilic site (I) | Orthogonal reactivity for sequential functionalization |
Boc-protected pyrrolidine | Steric shielding of nitrogen | Prevents unwanted nucleophilic reactions |
–OCH2– linker | Flexible spacer (bond rotation ~120°) | Adaptable binding in target interactions |
This hybrid scaffold merges pharmacophoric elements: The pyrrolidine’s basicity, pyridine’s coordination capacity, and iodine’s versatility create a multifunctional synthon for complex heterocyclic couplings [2] .
This compound serves as a critical intermediate in designing bioactive molecules. Its value arises from three key attributes:
Directed C–H Functionalization: The iodine atom acts as a "chemical handle" for Pd-mediated couplings, enabling rapid diversification. For example, VulcanChem identifies it as a precursor to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators via Suzuki-Miyaura reactions [2].
Boc Group as a Synthetic Tool: The tert-butyl carbamate protects the pyrrolidine nitrogen during multi-step syntheses. This allows selective introduction of additional pharmacophores while mitigating undesired interactions—essential for creating candidates like β3-adrenergic receptor agonists (patent US8247415B2) [6].
Dual-Heterocycle Synergy: The 6-(pyrrolidin-1-yl)pyridine motif enhances membrane permeability due to its balanced log P (estimated 2.5–3.5) [2]. Combined with the Boc-pyrrolidine’s chiral center, it facilitates target-specific binding, as seen in analogs like fluoropyridinyl-pyrrolidine conjugates (e.g., VC11825218) used in indazole-based anticancer agents .
Recent applications in drug discovery:
Application Context | Target Compound Class | Key Reaction | Source |
---|---|---|---|
Kinase inhibitor scaffolds | Pyrazolo[3,4-d]pyrimidines | Buchwald-Hartwig amination | |
GPCR agonists | β3-Adrenergic receptor modulators | Iodine displacement | [6] |
Antimetabolic agents | 5-Fluoropyridinyl conjugates | Nucleophilic substitution |
First reported in the early 2010s (CAS registry: 1228665-81-3), this compound emerged alongside advances in transition-metal-catalyzed pyridine functionalization. Its design reflects two evolutionary trends:
Protecting Group Engineering: The Boc group’s adoption (vs. Cbz or Fmoc) addressed stability challenges in pyrrolidine-containing scaffolds during prolonged syntheses [2] [4].
Halogenated Synthon Demand: Rising interest in iodopyridines for C–N/C–C bond formation (2010–2015) positioned this molecule as a high-value building block. Sigma-Aldrich catalogs it among "unique chemicals for early discovery researchers" due to its reliable reactivity in Sonogashira couplings [1].
A timeline of key developments:
Year | Development | Impact |
---|---|---|
2011 | Patent filings for pyrrolidine-based β3 agonists | Validated therapeutic potential of analogous scaffolds [6] |
2012 | Commercial availability (VulcanChem, Sigma-Aldrich) | Enabled access for medicinal chemistry programs |
2015 | Broad adoption in kinase inhibitor synthesis | Demonstrated utility in complex heterocycle assembly [2] |
VulcanChem notes its synthesis leverages modular coupling: First, 3-iodo-6-(pyrrolidin-1-yl)pyridin-2-ol formation, followed by Williamson etherification with Boc-protected pyrrolidinyl methanol [2]. This route exemplifies modern convergent approaches to polyheterocyclic architectures.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1